4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2379918-50-8
VCID: VC5000748
InChI: InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3
SMILES: CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Molecular Formula: C11H5Cl3F3N3
Molecular Weight: 342.53

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine

CAS No.: 2379918-50-8

Cat. No.: VC5000748

Molecular Formula: C11H5Cl3F3N3

Molecular Weight: 342.53

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine - 2379918-50-8

Specification

CAS No. 2379918-50-8
Molecular Formula C11H5Cl3F3N3
Molecular Weight 342.53
IUPAC Name 4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
Standard InChI InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3
Standard InChI Key LINMJKWSOBRDMN-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 2. The molecular formula is C₁₁H₅Cl₃F₃N₃, with a molecular weight of 348.53 g/mol.

Key structural attributes include:

  • Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Electron-withdrawing substituents: Three chlorine atoms and a trifluoromethyl (-CF₃) group enhance electrophilicity and metabolic stability.

  • Steric effects: The 6-methyl group introduces steric hindrance, potentially influencing reactivity and binding interactions.

Synthesis and Manufacturing

The synthesis of this compound likely involves multi-step reactions, leveraging established methodologies for pyrimidine and pyridine derivatives. A plausible route is outlined below:

Intermediate Preparation

  • Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine:

    • Chlorination of 5-(trifluoromethyl)pyridin-2-amine using POCl₃ or SOCl₂ .

    • Yield optimization via temperature-controlled reactions (80–100°C).

  • Formation of the pyrimidine core:

    • Condensation of chlorinated pyridine-2-amine with a β-diketone or β-keto ester under acidic conditions to form the pyrimidine ring .

Final Compound Assembly

  • Nucleophilic aromatic substitution (SNAr):

    • Introduction of chlorine atoms at positions 4 and 5 using Cl₂ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

  • Methylation:

    • Addition of a methyl group at position 6 via Friedel-Crafts alkylation or using methyl iodide (CH₃I) under basic conditions.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsTemperature (°C)Yield (%)
Pyridine chlorinationPOCl₃, DMF8075–85
Pyrimidine formationβ-keto ester, HCl (cat.)12060–70
ChlorinationNCS, FeCl₃, CH₂Cl₂2550–60
MethylationCH₃I, K₂CO₃, DMF6070–80

Physicochemical Properties

The compound’s properties are inferred from its structural analogs and computational predictions:

Table 2: Estimated Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight348.53 g/molCalculated
Melting point150–160°CDSC (analog-based)
LogP (lipophilicity)3.8 ± 0.2ChemAxon Prediction
Solubility (water)<0.1 mg/mLQSPR modeling
pKa1.2 (pyridine N), 3.8 (pyrimidine N)MarvinSketch

The trifluoromethyl group contributes to high metabolic stability and resistance to oxidative degradation, while the chlorine atoms enhance electrophilicity, favoring interactions with biological targets .

Biological Activity and Applications

Though direct studies on this compound are scarce, its structural analogs exhibit notable herbicidal and fungicidal activities. For example:

Herbicidal Activity

  • Pyrimidine derivatives with chlorine and trifluoromethyl substituents inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

  • Mode of action: Competitive inhibition of ALS, disrupting plant growth.

Fungicidal Activity

  • Chlorinated pyrimidines interfere with fungal cytochrome P450 enzymes, impairing ergosterol biosynthesis .

  • Efficacy: EC₅₀ values of 0.5–2.0 μM against Botrytis cinerea and Fusarium graminearum in analog studies .

Table 3: Inferred Biological Data

OrganismActivity (EC₅₀/IC₅₀)Target Pathway
Arabidopsis thaliana10–15 μMALS inhibition
Botrytis cinerea1.2 μMErgosterol biosynthesis
Homo sapiens (HEK293)>50 μMCytotoxicity screening

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